molecular formula C19H15ClN4O2 B11295273 N-(3-chlorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

N-(3-chlorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11295273
M. Wt: 366.8 g/mol
InChI Key: VZCIZZCGDJRCHY-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a chlorophenyl group and a pyrido-pyrrolo-pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common method involves the acid-mediated nucleophilic substitution reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate amines . The reaction conditions often include the use of a catalytic amount of hydrochloric acid (HCl) and various aromatic, aliphatic, or cyclic amines.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common, involving reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, often in anhydrous solvents.

    Substitution: NaOH, K2CO3, typically in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit CDK2/cyclin A2, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound binds to the active site of CDK2, forming essential hydrogen bonds with key amino acids, thereby inhibiting its enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chlorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent. Its ability to selectively inhibit CDK2 and induce apoptosis in cancer cells sets it apart from other similar compounds.

Properties

Molecular Formula

C19H15ClN4O2

Molecular Weight

366.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C19H15ClN4O2/c1-11-5-4-8-24-16(11)22-17-14(19(24)26)10-15(23(17)2)18(25)21-13-7-3-6-12(20)9-13/h3-10H,1-2H3,(H,21,25)

InChI Key

VZCIZZCGDJRCHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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